molecular formula C9H19N2P B12554504 Pyrrolidine, 1,1'-(methylphosphinidene)bis- CAS No. 160142-19-8

Pyrrolidine, 1,1'-(methylphosphinidene)bis-

Cat. No.: B12554504
CAS No.: 160142-19-8
M. Wt: 186.23 g/mol
InChI Key: LJTAJFPCZADNBC-UHFFFAOYSA-N
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Description

Pyrrolidine, 1,1’-(methylphosphinidene)bis-: is an organic compound that features a pyrrolidine ring bonded to a methylphosphinidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1,1’-(methylphosphinidene)bis- typically involves the reaction of pyrrolidine with a methylphosphinidene precursor under controlled conditions. One common method includes the use of a phosphine reagent in the presence of a base to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, the production of Pyrrolidine, 1,1’-(methylphosphinidene)bis- may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1,1’-(methylphosphinidene)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinidene group to a phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.

Scientific Research Applications

Pyrrolidine, 1,1’-(methylphosphinidene)bis- has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Pyrrolidine, 1,1’-(methylphosphinidene)bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the phosphinidene group.

    Phosphine Oxides: Compounds with similar phosphorus chemistry but different structural features.

    Phosphines: Compounds with a phosphorus atom bonded to three organic groups.

Uniqueness: Pyrrolidine, 1,1’-(methylphosphinidene)bis- is unique due to the presence of both a pyrrolidine ring and a methylphosphinidene group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

160142-19-8

Molecular Formula

C9H19N2P

Molecular Weight

186.23 g/mol

IUPAC Name

methyl(dipyrrolidin-1-yl)phosphane

InChI

InChI=1S/C9H19N2P/c1-12(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H2,1H3

InChI Key

LJTAJFPCZADNBC-UHFFFAOYSA-N

Canonical SMILES

CP(N1CCCC1)N2CCCC2

Origin of Product

United States

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